molecular formula C18H20N2O B2863511 N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine CAS No. 944897-31-8

N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine

Cat. No.: B2863511
CAS No.: 944897-31-8
M. Wt: 280.371
InChI Key: WVJFOQPADYCYLI-UHFFFAOYSA-N
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Description

N-(1H-Indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine is a synthetic amine derivative of significant interest in medicinal chemistry research, combining an indole moiety with a 4-methoxyphenethylamine scaffold. The indole structure is a privileged scaffold in pharmacology, present in numerous biologically active compounds and neurotransmitters . Specifically, the 4-methoxyphenethylamine fragment is a known chemical building block, highlighting this compound's potential as a key intermediate for further chemical exploration . Research into structurally similar indole derivatives has shown these compounds can exhibit potent binding affinity to key neurological targets. For instance, certain indole-based compounds have been designed as potent inhibitors of the serotonin transporter (SERT) and the dopamine transporter (DAT), which are critical in the regulation of mood and behavior . This suggests that this compound may serve as a valuable chemical probe or precursor in neuroscience research, particularly for investigating the monoaminergic system. Furthermore, related compounds featuring the indole core have been investigated as potential allosteric inhibitors of enzymes like 15-lipoxygenase (ALOX15), which plays a role in inflammatory processes . This indicates a broader research application for this compound class in the study of inflammation and related diseases. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the certificate of analysis for lot-specific data.

Properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-21-16-7-5-14(6-8-16)9-11-19-13-15-3-2-4-18-17(15)10-12-20-18/h2-8,10,12,19-20H,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJFOQPADYCYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 1H-indole-4-carboxaldehyde and 4-methoxyphenylacetonitrile.

    Condensation Reaction: The indole aldehyde undergoes a condensation reaction with the methoxyphenylacetonitrile in the presence of a base such as sodium hydride or potassium carbonate.

    Reduction: The resulting nitrile intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride or catalytic hydrogenation.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various derivatives, such as secondary or tertiary amines, using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or methoxyphenyl moieties are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted indole or methoxyphenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine serves as a valuable intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.

Medicine:

    Pharmaceutical Development:

Industry:

    Material Science: The compound may find use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure places it within a broader class of indole- and phenethylamine-derived molecules. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Biological Activity Key Findings
N-(1H-Indol-4-ylmethyl)-2-(4-methoxyphenyl)ethanamine Indole-4-methyl, 4-methoxyphenethylamine 310.4 (estimated) Antimicrobial (hypothesized) Structural similarity to GtfC inhibitors; potential biofilm disruption .
2-(4-Methoxyphenyl)-N-(quinoxalinylidene)ethanamine () Quinoxaline ring instead of indole ~432.5 Glucosyltransferase (Gtf) inhibition Inhibits S. mutans biofilm formation (79% reduction at 10 µg/ml); reduces dental caries in vivo .
N-(4-Methoxybenzyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine () Indole-3-yl with 5-methoxy, 4-methoxybenzyl 310.4 Unknown (structural analog) Shares phenethylamine backbone but differs in indole substitution (position 3 vs. 4) .
25B-NBOMe () 4-Bromo-2,5-dimethoxyphenyl, benzyl group 391.3 Serotonergic agonist Psychoactive; high affinity for 5-HT2A receptors .
2-(4-Methoxyphenyl)-N-methylethanamine () Lacks indole, methylamine substituent 179.2 Psychoactive (hypothesized) Simplified analog; potential stimulant effects due to phenethylamine core .

Research Findings and Mechanistic Insights

Enzyme Inhibition Potential: The quinoxaline analog () demonstrates that the 4-methoxyphenethylamine scaffold is critical for GtfC binding, suggesting the target compound may share this mechanism . Substitution of indole at position 4 (vs. 3 or 5) could modulate interactions with hydrophobic enzyme pockets .

Psychoactive vs. Therapeutic Profiles :

  • Unlike NBOMe derivatives (e.g., 25B-NBOMe), which are potent serotonergic agonists, the target compound’s indole-4 substitution and lack of a benzyl group may steer activity away from CNS targets .

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